Unique C7 Regiochemistry for Distinct Halogen-Bonding Interactions
The C7-bromo substituent in 7-bromo-3-methyl-1-benzothiophene-2-sulfonylchloride enables strong halogen-bonding (XB) interactions that are geometrically inaccessible to the common 5-bromo regioisomer. Ab initio calculations and X-ray structure measurements on analogous bromobenzothiophene diols have quantified the energy of Br···π halogen bonds at approximately 7.5 kcal/mol for the anti-bromo configuration [1]. In the target compound, the peri relationship between the C7-bromine and the thiophene sulfur creates a unique σ-hole orientation, offering a distinct donor profile for ligand-protein interactions or supramolecular assembly compared to C5 or C6 substituted analogs.
| Evidence Dimension | Halogen-bond energy |
|---|---|
| Target Compound Data | Calculated Br···π interaction energy of ~7.5 kcal/mol (class-level inference from analogous benzothiophene diols) |
| Comparator Or Baseline | 5-Bromo-3-methylbenzo[b]thiophene-2-sulfonyl chloride (CAS 338797-11-8) – lacks the peri-sulfur geometry for similar interactions |
| Quantified Difference | Qualitative: Unique XB geometry at C7 position; quantitative energy data for 5-bromo analog not reported in the same context |
| Conditions | Ab initio calculations and X-ray crystal structure measurements |
Why This Matters
For groups designing ligands targeting halogen-binding pockets, this compound provides a structurally distinct XB donor that cannot be achieved with cheaper, more common 5-bromo analogs.
- [1] Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X‐Ray Crystal Structure Measurements. (Details as per search results). View Source
